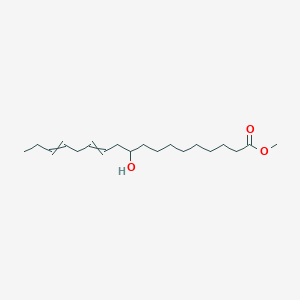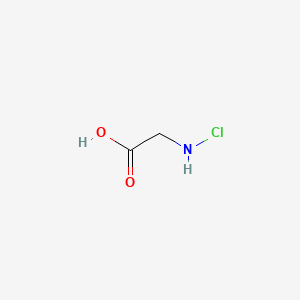
N-Chloroglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloroglycine is an organic compound formed by the chlorination of glycine, an amino acid. It is a member of the chloramine family, which are compounds containing nitrogen-chlorine bonds. This compound is known for its reactivity and is used in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Chloroglycine is typically synthesized by reacting glycine with free available chlorine (FAC). The reaction involves the selective scavenging of FAC by the amine group of glycine, resulting in the formation of this compound . The reaction can be represented as follows:
Glycine+FAC→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves controlled chlorination processes using chlorine donors such as sodium hypochlorite under specific pH and temperature conditions to ensure selective chlorination of glycine.
Análisis De Reacciones Químicas
Types of Reactions: N-Chloroglycine undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with iodide, forming triiodide.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve iodide under acidic conditions.
Substitution Reactions: Can involve nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Formation of triiodide.
Substitution: Formation of various substituted glycine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Chloroglycine has several applications in scientific research:
Mecanismo De Acción
N-Chloroglycine exerts its effects primarily through its oxidative properties. It can selectively degrade demineralized collagen in carious dentine by forming N-monochloroamino acids, which target and break down the collagen structure . This mechanism is utilized in chemomechanical caries removal techniques in dentistry.
Comparación Con Compuestos Similares
N-Chlorotaurine: Another chloramine compound with similar oxidative properties.
N-Chloro-2,2-dimethyltaurine: A structural analogue with modified reactivity.
Comparison: N-Chloroglycine is unique due to its specific reactivity with glycine, making it particularly useful in analytical applications for chlorine determination. Compared to N-Chlorotaurine and N-Chloro-2,2-dimethyltaurine, this compound has distinct reactivity profiles and applications, especially in water treatment and analytical chemistry .
Propiedades
Número CAS |
35065-59-9 |
|---|---|
Fórmula molecular |
C2H4ClNO2 |
Peso molecular |
109.51 g/mol |
Nombre IUPAC |
2-(chloroamino)acetic acid |
InChI |
InChI=1S/C2H4ClNO2/c3-4-1-2(5)6/h4H,1H2,(H,5,6) |
Clave InChI |
YKCPTPSKQFNDHL-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)NCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)

![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
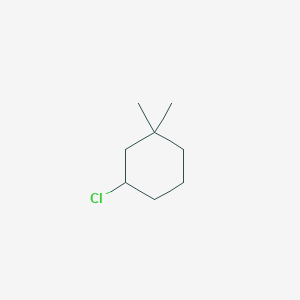
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)

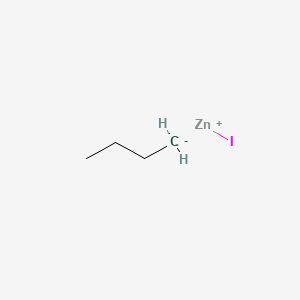
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
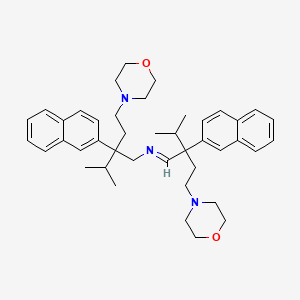
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)
